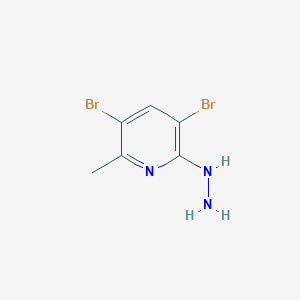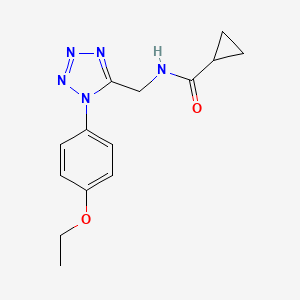
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions.
Mecanismo De Acción
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves inhibition of ATP citrate lyase, which leads to a reduction in the production of cholesterol and fatty acids. This, in turn, leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can contribute to the development of atherosclerosis.
Biochemical and Physiological Effects:
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including a reduction in LDL cholesterol and triglycerides, an increase in high-density lipoprotein (HDL) cholesterol, and a decrease in markers of inflammation. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to improve endothelial function, which is an important factor in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its ability to lower lipid levels without causing significant side effects. This makes it a promising candidate for the treatment of cardiovascular diseases, especially in patients who are intolerant to statins. However, one of the limitations of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors. In addition, further studies are needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings. Finally, there is a need for more research to understand the molecular mechanisms underlying the anti-inflammatory effects of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, which may lead to the development of new therapies for atherosclerosis and other related conditions.
Conclusion:
In conclusion, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a promising small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions. Further research is needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings, as well as its potential use in combination with other lipid-lowering agents.
Métodos De Síntesis
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethoxybenzyl bromide with sodium azide to form 4-ethoxyphenyl azide, followed by cyclopropanation of the resulting compound with ethyl diazoacetate. The final step involves the reaction of the cyclopropane intermediate with N-methyl-N-(trimethylsilyl)acetamide to form N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials, and its potential therapeutic applications have been investigated in various cardiovascular diseases. This compound has been shown to have lipid-lowering effects by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-12-7-5-11(6-8-12)19-13(16-17-18-19)9-15-14(20)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGBPIMYAUFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)
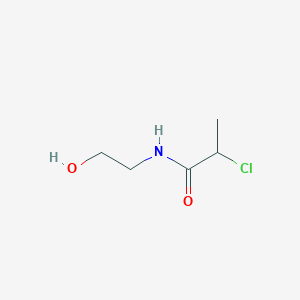

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)
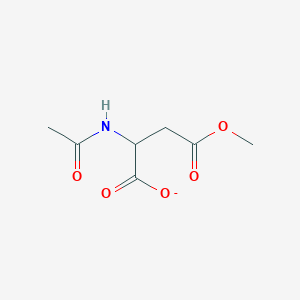
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
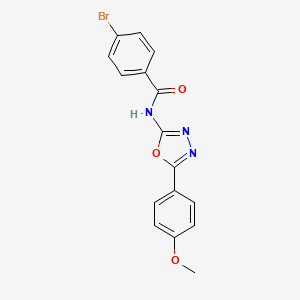
![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)

